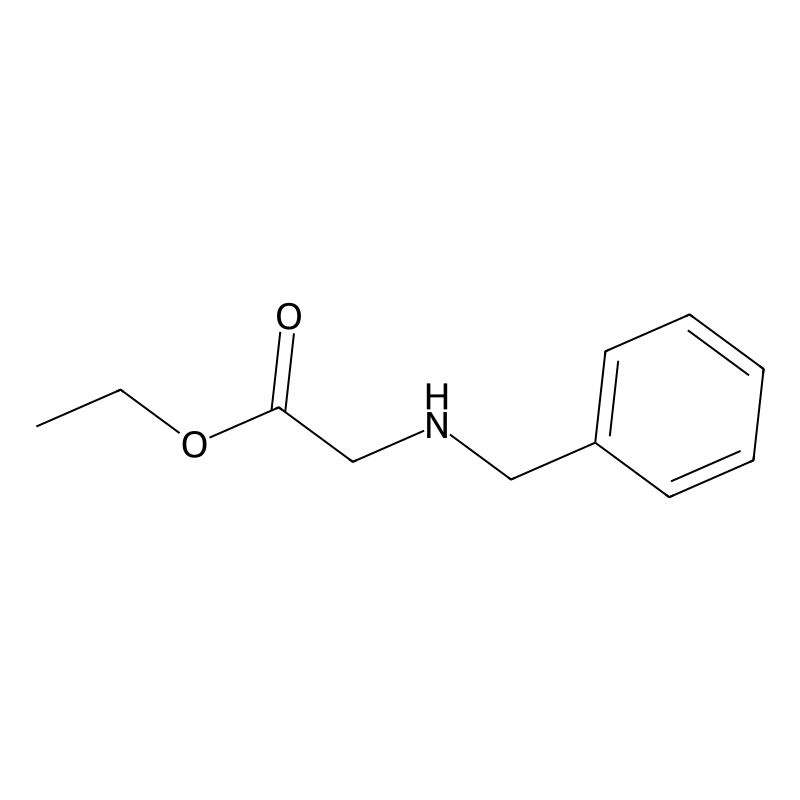N-Benzylglycine ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
N-Benzylglycine ethyl ester is an organic compound characterized by its molecular formula and a molecular weight of approximately 193.24 g/mol. It is a colorless to light yellow liquid, primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound features a benzyl group attached to the nitrogen atom of glycine, which enhances its reactivity compared to simpler amino acid derivatives .
Subheading: Peptide Synthesis Building Block
N-BGE functions as a protected amino acid derivative. An amino acid is the building block of proteins. N-BGE incorporates the essential components of the amino acid glycine, with a benzyl protecting group attached to the nitrogen atom and an ethyl ester protecting group on the carboxyl group PubChem, N-Benzylglycine ethyl ester: .
These protecting groups ensure the glycine unit reacts selectively during peptide chain formation. The benzyl group can be later removed under specific conditions to reveal the free amine group, allowing for further reactions to build the desired peptide sequence Sigma-Aldrich, N-Benzylglycine ethyl ester: .
Subheading: Advantages in Peptide Synthesis
N-BGE offers several advantages in peptide synthesis:
- Chemoselective reactions: The protecting groups enable selective manipulation of the molecule during peptide chain assembly Sigma-Aldrich, N-Benzylglycine ethyl ester: .
- Compatibility with various coupling reagents: N-BGE can be incorporated using different coupling agents, providing flexibility in peptide synthesis protocols [Reference needed].
- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert N-benzylglycine ethyl ester to various amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, allowing for the introduction of new substituents.
- Hydrolysis: The ester group can be hydrolyzed to form glycine and ethanol under acidic or basic conditions.
N-Benzylglycine ethyl ester has shown potential biological activity, particularly in peptide synthesis. Its structure allows it to participate in various biochemical pathways, making it useful as a building block in the synthesis of biologically active compounds. The compound's mode of action is primarily linked to its ability to act as an intermediate in the formation of peptides, which are crucial for numerous biological functions .
Several methods exist for synthesizing N-benzylglycine ethyl ester:
- Reaction of Benzylamine with Ethyl Chloroacetate: This method involves reacting benzylamine with ethyl chloroacetate in the presence of a base, typically sodium hydroxide or potassium carbonate, under controlled conditions.
- Use of Benzyl Chloride and Glycine Ethyl Ester: A more straightforward method involves the reaction between benzyl chloride and glycine ethyl ester in the presence of a catalyst (such as a mixture of pyridine and xylidene) and an organic solvent like toluene. This process typically occurs at elevated temperatures (110–140 °C) and yields high purity products .
- Alternative Synthetic Routes: Various synthetic routes have been documented, including those involving ethyl bromoacetate and benzylamine, showcasing flexibility in synthetic approaches depending on available reagents and desired scales .
N-Benzylglycine ethyl ester is utilized primarily in:
- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical compounds.
- Peptide Synthesis: Its reactivity makes it suitable for constructing peptides, which are essential for drug development and biological research.
- Agrochemical Production: The compound is also explored for use in agrochemicals due to its potential bioactivity against pests and diseases .
Research into interaction studies involving N-benzylglycine ethyl ester indicates its role in various biochemical pathways. Computational studies suggest that it can interact with specific enzymes and receptors relevant to drug design and development. These interactions can influence the compound's efficacy as a pharmaceutical agent or its behavior in biological systems .
N-Benzylglycine ethyl ester shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Ethyl 2-(methylamino)acetate | Contains a methyl group instead of benzyl | Different reactivity due to smaller substituent |
| Ethyl 2-(phenylamino)acetate | Has a phenyl group instead of benzyl | Influences chemical properties and reactivity |
| N-Benzylglycine | Lacks the ethyl ester functionality | More polar, potentially different solubility |
N-Benzylglycine ethyl ester is unique due to its specific combination of functional groups that impart distinct chemical properties compared to these similar compounds. Its structure facilitates diverse reactivity patterns not commonly found in simpler derivatives .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive







